5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
Description
5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring linked via a carboxamide group to a pyridinylmethyl moiety substituted with a thiophene ring at the 2-position. This structure combines electron-rich aromatic systems (thiophene and pyridine) with the isoxazole pharmacophore, which is commonly associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
5-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-6-14(18-20-10)15(19)17-8-11-2-4-16-13(7-11)12-3-5-21-9-12/h2-7,9H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABJHECZDRJSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Introduction of the Thiophene and Pyridine Rings: These rings can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit dihydrofolate reductase, leading to antitumor effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Related Compounds
Key analogs differ in the substitution patterns of the heterocyclic rings and linker groups. Below is a comparative analysis:
Table 1: Structural and Theoretical Property Comparison
Key Observations :
Electronic and Solubility Profiles
- Thiophene vs. Pyridine : The thiophene ring’s electron-rich nature may enhance lipophilicity and membrane permeability compared to pyridine analogs . However, this could reduce aqueous solubility.
- Isoxazole Carboxamide : The isoxazole’s polarity may partially offset hydrophobic effects from the thiophene-pyridine system.
Biological Activity
5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide, also known as MI-773, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is with a molecular weight of 299.3 g/mol. The compound features a complex structure comprising an isoxazole ring, thiophene, and pyridine moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 299.3 g/mol |
| CAS Number | 2034580-96-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving nitrile oxides.
- Introduction of the Thiophene Ring : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Pyridine Ring : Accomplished via nucleophilic substitution or palladium-catalyzed reactions.
- Final Assembly : Coupling of the isoxazole, thiophene, and pyridine intermediates to yield the target compound.
The biological activity of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of the p53-MDM2 interaction, which is crucial in regulating cell cycle and apoptosis in cancer cells. Additionally, it has been shown to inhibit CSF-1R (Colony Stimulating Factor 1 Receptor), which is significant in neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's .
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Inhibition of Tumor Growth : The compound has demonstrated significant inhibitory effects on various cancer cell lines by inducing apoptosis through modulation of key signaling pathways.
Neuroprotective Effects
In the context of neurodegenerative diseases:
- CSF-1R Inhibition : The inhibition of CSF-1R by this compound has shown promise in reducing neuroinflammation and mitigating neurodegeneration, making it a candidate for further development in treating conditions such as Alzheimer's disease .
Case Studies and Research Findings
- Study on Antitumor Efficacy : A study demonstrated that MI-773 effectively reduced tumor cell proliferation in vitro with IC50 values indicating potent activity against specific cancer types .
- Neuroinflammation Research : Another research highlighted its ability to cross the blood-brain barrier and exert effects on microglial activation, suggesting its potential utility in treating neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
